molecular formula C8H15NO2 B12307287 3-(Cyclopropylamino)-pentanoic acid

3-(Cyclopropylamino)-pentanoic acid

Cat. No.: B12307287
M. Wt: 157.21 g/mol
InChI Key: GMTQQOJRTCAJGC-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-pentanoic acid: is an organic compound characterized by the presence of a cyclopropylamino group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-pentanoic acid typically involves the following steps:

    Formation of Cyclopropylamine: Cyclopropylamine can be synthesized through the reaction of cyclopropyl bromide with ammonia.

    Alkylation: The cyclopropylamine is then alkylated with a suitable alkyl halide, such as 4-bromobutanoic acid, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl alcohols or amines.

    Substitution: Formation of various cyclopropyl derivatives.

Scientific Research Applications

3-(Cyclopropylamino)-pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-pentanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with similar structural features but lacking the pentanoic acid moiety.

    Cyclopropylcarboxylic acid: Contains a cyclopropyl group attached to a carboxylic acid but lacks the amino group.

Uniqueness

3-(Cyclopropylamino)-pentanoic acid is unique due to the presence of both the cyclopropylamino group and the pentanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(cyclopropylamino)pentanoic acid

InChI

InChI=1S/C8H15NO2/c1-2-6(5-8(10)11)9-7-3-4-7/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI Key

GMTQQOJRTCAJGC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)NC1CC1

Origin of Product

United States

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